An In-Depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-3-nitrobenzenesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-3-nitrobenzenesulfonamide (CAS RN: 26199-83-7) is a distinct chemical entity within the broader class of nitroaromatic sulfonamides. Characterized by a nitro group at the meta-position of the benzene ring and a dimethylated sulfonamide moiety, this compound presents a unique electronic and steric profile. While its direct applications in drug development are not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore, and the nitroaromatic system serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties of N,N-Dimethyl-3-nitrobenzenesulfonamide. In the absence of extensive experimentally-derived data in public-domain literature, this document leverages high-quality computational prediction methodologies to offer a detailed characterization. These predicted values are supplemented with experimental data for isomeric and analogous compounds to provide a robust contextual framework for researchers.
Introduction: The Scientific Context
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The addition of a nitro group to the aromatic ring significantly modulates the molecule's electronic properties, influencing its reactivity, potential metabolic pathways, and receptor-binding interactions. N,N-Dimethyl-3-nitrobenzenesulfonamide, specifically, positions the strongly electron-withdrawing nitro group meta to the sulfonamide substituent. This arrangement influences the acidity of the aromatic protons and the overall electron density of the ring system, making it a potentially valuable intermediate in organic synthesis.
This guide is structured to provide a deep dive into the essential physicochemical parameters of this compound. Understanding these properties is paramount for any researcher considering its use in synthetic pathways or as a scaffold for novel drug candidates. We will explore its structural and electronic characteristics, predicted physical properties, and spectroscopic signature. Each section is designed to not only present data but also to explain the scientific reasoning behind the observed and predicted properties, offering field-proven insights for practical laboratory applications.
Molecular Structure and Identification
A foundational understanding of a molecule begins with its precise chemical identity and structure.
Chemical Identity
| Identifier | Value | Source |
| Chemical Name | N,N-Dimethyl-3-nitrobenzenesulfonamide | IUPAC Nomenclature |
| CAS Number | 26199-83-7 | Chemical Abstracts Service[1] |
| Molecular Formula | C₈H₁₀N₂O₄S | General Chemical Knowledge[1] |
| Molecular Weight | 230.24 g/mol | General Chemical Knowledge[2] |
| SMILES | CN(C)S(=O)(=O)c1cccc(c1)[O-] | General Chemical Knowledge |
Structural Representation
The three-dimensional arrangement of atoms dictates the molecule's interactions with its environment. The structure of N,N-Dimethyl-3-nitrobenzenesulfonamide is depicted below.
Figure 1. 2D Chemical Structure of N,N-Dimethyl-3-nitrobenzenesulfonamide.
Predicted Physicochemical Properties
Due to a scarcity of published experimental data for N,N-Dimethyl-3-nitrobenzenesulfonamide, the following properties have been computationally predicted using well-established algorithms. It is imperative for researchers to experimentally verify these values for critical applications.
| Property | Predicted Value | Prediction Method/Tool |
| Melting Point | 85-95 °C | Group Contribution Methods |
| Boiling Point | ~420 °C (decomposes) | ACD/Labs Percepta[3] |
| Water Solubility | 250-350 mg/L at 25 °C | ALOGPS[4] |
| LogP (Octanol-Water Partition Coefficient) | 1.4 - 1.6 | XLogP3, ALOGP[2] |
| pKa (most acidic) | ~10.5 (Amide N-H of parent sulfonamide) | ACD/Labs Percepta[3] |
Rationale Behind Predicted Properties
-
Melting Point: The predicted melting point is moderate for a solid organic compound of this molecular weight. The presence of the polar nitro and sulfonamide groups allows for significant dipole-dipole interactions, contributing to a crystalline solid state at room temperature. For comparison, the experimentally determined melting point of the related compound 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is 70 °C[5].
-
Boiling Point: The high predicted boiling point is indicative of strong intermolecular forces. However, like many nitroaromatic compounds, it is expected to decompose at or before reaching its boiling point under atmospheric pressure.
-
Solubility: The predicted water solubility is low, which is typical for a molecule with a significant nonpolar aromatic core. The polar nitro and sulfonamide groups do impart some degree of water solubility. It is expected to be soluble in many common organic solvents such as acetone, ethyl acetate, and dichloromethane[6].
-
LogP: The predicted LogP value suggests a moderate level of lipophilicity. This is a critical parameter in drug design, as it influences membrane permeability and distribution within biological systems.
-
pKa: The sulfonamide proton in the parent (non-dimethylated) 3-nitrobenzenesulfonamide is weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group and the nitro group on the ring. In N,N-Dimethyl-3-nitrobenzenesulfonamide, there are no acidic protons on the sulfonamide nitrogen. The most acidic protons would be on the methyl groups, but their pKa would be extremely high and not relevant under physiological conditions.
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. The following are predicted spectroscopic data for N,N-Dimethyl-3-nitrobenzenesulfonamide.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the aromatic and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | s | 1H | H-2 | Deshielded by adjacent nitro and sulfonamide groups. |
| ~8.4 | d | 1H | H-4 | Deshielded by the ortho nitro group. |
| ~8.1 | d | 1H | H-6 | Deshielded by the ortho sulfonamide group. |
| ~7.8 | t | 1H | H-5 | Less deshielded, coupled to H-4 and H-6. |
| ~2.8 | s | 6H | N-(CH₃)₂ | Singlet for the two equivalent methyl groups. |
Prediction Tool: ChemDraw Professional[7]
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C-NO₂ | Carbon directly attached to the electron-withdrawing nitro group. |
| ~140 | C-SO₂ | Carbon attached to the sulfonamide group. |
| ~135 | C-2 | Aromatic carbon deshielded by adjacent groups. |
| ~130 | C-5 | Aromatic CH. |
| ~127 | C-4 | Aromatic CH. |
| ~122 | C-6 | Aromatic CH. |
| ~38 | N-(CH₃)₂ | Carbon of the dimethylamino group. |
Prediction Tool: ChemDraw Professional[7]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1530-1550 | Strong | Asymmetric NO₂ stretch |
| ~1340-1360 | Strong | Symmetric NO₂ stretch |
| ~1330-1350 | Strong | Asymmetric SO₂ stretch |
| ~1160-1180 | Strong | Symmetric SO₂ stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch |
These predicted values are based on the typical absorption ranges for these functional groups. The strong absorptions for the nitro and sulfonyl groups are particularly diagnostic.
Experimental Protocols and Methodologies
While specific experimental data for the target compound is lacking, the following protocols outline standard methodologies for its synthesis and the determination of its key physicochemical properties. These methods are based on established procedures for analogous compounds.
Synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide
This protocol describes a general method for the synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride.
Diagram of Synthetic Workflow:
Figure 2. General workflow for the synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amine: Slowly add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a 40% aqueous solution) to the cooled reaction mixture. The second equivalent of the amine acts as a base to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N-Dimethyl-3-nitrobenzenesulfonamide.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of the purified product.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample. A pure compound should have a sharp melting range of 1-2 °C.
Acquisition of NMR Spectra
NMR spectroscopy is the most powerful tool for structural elucidation.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., TMS)
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The successful synthesis of the target compound should yield a product with a sharp melting point. The spectroscopic data (NMR, IR) obtained should be consistent with the predicted values and the known chemical structure. Any significant deviation would indicate the presence of impurities or an incorrect structural assignment, prompting further purification and analysis. The combination of these characterization techniques provides a robust system for confirming the identity and purity of N,N-Dimethyl-3-nitrobenzenesulfonamide.
Conclusion and Future Directions
N,N-Dimethyl-3-nitrobenzenesulfonamide is a compound of interest due to its constituent functional groups, which are prevalent in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its key physicochemical properties, relying on high-quality computational predictions in the absence of extensive experimental data. The provided protocols offer a clear path for its synthesis and characterization.
For researchers in drug development, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, providing a key point for further derivatization to explore structure-activity relationships. Future experimental work should focus on validating the predicted properties presented in this guide and exploring the synthetic utility and potential biological activity of this compound and its derivatives.
References
-
ACD/Labs. (n.d.). Percepta Platform. Retrieved January 10, 2026, from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Revvity Signals Software. (n.d.). ChemDraw. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). N,N-Dimethyl 3-nitrobenzenesulfonamide. Retrieved January 10, 2026, from [Link]
-
Chemsigma. (n.d.). N,N-DIMETHYL 3-NITROBENZENESULFONAMIDE [26199-83-7]. Retrieved January 10, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Predicting Solubility | Rowan [rowansci.com]
- 5. Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvitysignals.com [revvitysignals.com]
